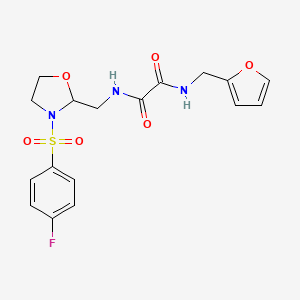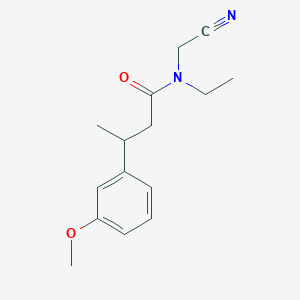
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18FN3O6S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
Oxazolidinones, a class to which the specified compound belongs, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. Research has shown that novel oxazolidinone analogs demonstrate significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. These compounds' activities were not affected by the presence of human serum, showcasing their potential efficacy in therapeutic applications (Zurenko et al., 1996).
Application in Treating Nocardia Infections
The oxazolidinone prodrug DA-7218 has shown promising activity against Nocardia and Mycobacterium species, including the effective treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis. This suggests potential for these compounds in treating infections caused by these difficult-to-treat pathogens (Espinoza-González et al., 2008).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of oxazolidinones, including efforts to create novel methylamino piperidinyl substituted oxazolidinones, has yielded compounds with comparable antibacterial activity to existing treatments like linezolid and eperezolid. These studies contribute to the understanding of how structural modifications impact antibacterial efficacy and could inform the development of new drugs with improved profiles (Srivastava et al., 2007).
Spectroscopic and Biocompatible Studies
The application of spectroscopic methods (FT-IR, Raman, ECD, and NMR) in studies for the identification and optical purity of oxazolidinone derivatives, such as radezolid, has been explored. These methods assess the possibility of using classical spectral methods for studies on identification and optical purity, crucial for the development and quality control of pharmaceutical compounds (Michalska et al., 2017).
Anticancer Activity
The exploration of oxazolidinone derivatives for potential anticancer activities represents another significant area of research. Compounds synthesized from modifications of oxazolidinone structures have been evaluated for their anticancer efficacy, highlighting the versatility and potential therapeutic applications of this compound class beyond antimicrobial action (Horishny et al., 2021).
Eigenschaften
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRXXZOJAOPISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)
![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)



![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)
![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)
![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808056.png)
![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2808064.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)
